molecular formula C12H24O B14484236 Oxirane, 2,2-di-tert-pentyl- CAS No. 64046-71-5

Oxirane, 2,2-di-tert-pentyl-

Cat. No.: B14484236
CAS No.: 64046-71-5
M. Wt: 184.32 g/mol
InChI Key: BWGSZHJIVJXUFR-UHFFFAOYSA-N
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Description

Oxirane, 2,2-di-tert-pentyl- is a chemical compound with the molecular formula C12H24O. It belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two tert-pentyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). For Oxirane, 2,2-di-tert-pentyl-, the starting material would be an alkene with two tert-pentyl groups. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .

Industrial Production Methods

Industrial production of oxiranes, including Oxirane, 2,2-di-tert-pentyl-, can be achieved through the catalytic oxidation of alkenes. Catalysts such as silver or titanium dioxide are commonly used in these processes. The reaction is typically conducted in a continuous flow reactor to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2-di-tert-pentyl- undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can attack the oxirane ring.

Major Products

Scientific Research Applications

Oxirane, 2,2-di-tert-pentyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, 2,2-di-tert-pentyl- involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with nucleophiles such as water, alcohols, and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2,2-di-tert-pentyl- is unique due to the presence of two bulky tert-pentyl groups, which can influence its reactivity and steric properties. This makes it distinct from simpler oxiranes like ethylene oxide and propylene oxide, which have smaller substituents and different reactivity profiles .

Properties

CAS No.

64046-71-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,2-bis(2,2-dimethylpropyl)oxirane

InChI

InChI=1S/C12H24O/c1-10(2,3)7-12(9-13-12)8-11(4,5)6/h7-9H2,1-6H3

InChI Key

BWGSZHJIVJXUFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CO1)CC(C)(C)C

Origin of Product

United States

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